[5-(Difluoromethyl)pyridin-2-YL]methanol
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Overview
Description
[5-(Difluoromethyl)pyridin-2-YL]methanol: is a chemical compound with the molecular formula C7H7F2NO and a molecular weight of 159.14 g/mol . It is characterized by the presence of a difluoromethyl group attached to the pyridine ring, which imparts unique chemical properties to the compound.
Preparation Methods
The synthesis of [5-(Difluoromethyl)pyridin-2-YL]methanol involves several steps, typically starting with the functionalization of the pyridine ring. One common method involves the reaction of 2-chloropyridine with difluoromethylating agents under controlled conditions to introduce the difluoromethyl group. The resulting intermediate is then subjected to reduction reactions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
[5-(Difluoromethyl)pyridin-2-YL]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
[5-(Difluoromethyl)pyridin-2-YL]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Mechanism of Action
The mechanism of action of [5-(Difluoromethyl)pyridin-2-YL]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
[5-(Difluoromethyl)pyridin-2-YL]methanol can be compared with other similar compounds, such as:
[5-(Trifluoromethyl)pyridin-2-YL]methanol: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can lead to differences in chemical reactivity and biological activity.
[5-(Methyl)pyridin-2-YL]methanol: The presence of a methyl group instead of a difluoromethyl group can significantly alter the compound’s properties, including its hydrophobicity and binding affinity to molecular targets.
Properties
IUPAC Name |
[5-(difluoromethyl)pyridin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c8-7(9)5-1-2-6(4-11)10-3-5/h1-3,7,11H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPAITIYWPVWDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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